4-Methoxy-1-naphthyl thiocyanate
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Overview
Description
4-Methoxy-1-naphthyl thiocyanate is an organic compound characterized by the presence of a methoxy group attached to a naphthalene ring and a thiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-naphthyl thiocyanate typically involves the reaction of 4-methoxy-1-naphthol with thiocyanate reagents. One common method includes the use of thiophosgene or similar reagents to introduce the thiocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-naphthyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
Scientific Research Applications
4-Methoxy-1-naphthyl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methoxy-1-naphthyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
4-Methoxy-1-naphthol: Shares the methoxy-naphthalene structure but lacks the thiocyanate group.
1-Naphthyl isothiocyanate: Contains an isothiocyanate group instead of a thiocyanate group.
4-Methoxy-2-naphthyl thiocyanate: Similar structure with a different position of the methoxy group.
Uniqueness: 4-Methoxy-1-naphthyl thiocyanate is unique due to the specific positioning of the methoxy and thiocyanate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Biological Activity
4-Methoxy-1-naphthyl thiocyanate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and data tables.
This compound can be synthesized through the reaction of 4-methoxy-1-naphthylamine with thiophosgene or by using thiocyanate salts in the presence of appropriate catalysts. The synthesis route typically involves the formation of thiourea derivatives, which are known for their biological significance.
Anticancer Activity
Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the S phase, as evidenced by increased lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls .
Table 1: Anticancer Efficacy of Thiourea Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 225 | Apoptosis induction, cell cycle arrest |
4-Nitrobenzoyl-3-allylthiourea | MCF-7 | 200 | Apoptosis induction |
Antimicrobial Activity
Thiourea derivatives have also been reported to possess antimicrobial properties. The presence of the thiocyanate group enhances the interaction with microbial enzymes, leading to increased efficacy against bacteria and fungi. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic strains .
Table 2: Antimicrobial Efficacy
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 50 µg/mL |
4-Methoxybenzoyl thiourea | S. aureus | 30 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Results indicate that this compound exhibits significant free radical scavenging activity, which may contribute to its overall protective effects against oxidative stress-related diseases .
Table 3: Antioxidant Activity Assessment
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 85% |
Ascorbic Acid | 95% |
Case Studies and Research Findings
Several studies have highlighted the biological significance of thiourea derivatives:
- Anticancer Mechanism : A study demonstrated that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells, suggesting a potent anticancer effect mediated through apoptosis .
- Microbial Resistance : In a comparative study, compounds with a methoxy group showed enhanced antimicrobial activity against resistant strains of bacteria compared to their non-methoxy counterparts .
- Oxidative Stress Protection : The antioxidant capacity was assessed using various assays, confirming that compounds containing thiocyanate groups effectively neutralized free radicals and reduced oxidative damage in cellular models .
Properties
CAS No. |
66231-77-4 |
---|---|
Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(4-methoxynaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C12H9NOS/c1-14-11-6-7-12(15-8-13)10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI Key |
AQBMFRXFXLTEOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)SC#N |
Origin of Product |
United States |
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